molecular formula C29H30BrOP B020201 (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide CAS No. 54486-05-4

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

Cat. No.: B020201
CAS No.: 54486-05-4
M. Wt: 505.4 g/mol
InChI Key: IYZVCXOMXVTXGD-UHFFFAOYSA-M
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Description

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a triphenylphosphonium group, which is often used in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Organic Synthesis

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide serves as an effective catalyst in various organic reactions:

  • Alkylation Reactions : It facilitates the alkylation of nucleophiles with electrophiles in a variety of substrates.
  • Cross-Coupling Reactions : The compound is utilized in Suzuki and Heck coupling reactions, where it aids in the formation of carbon-carbon bonds.

Case Study : A study demonstrated that using this phosphonium salt in Suzuki coupling reactions significantly improved yields compared to traditional methods. The reaction conditions were optimized, resulting in an increase in product formation by 30% under specific temperature and solvent conditions.

Reaction TypeYield ImprovementReference
Suzuki Coupling+30%
Heck Reaction+25%

Ligand Properties

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property enhances its utility in catalysis and materials science.

Anticancer Activity

Research indicates that (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves mitochondrial targeting due to the positive charge on the phosphonium group.

Case Study : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through mitochondrial dysfunction. The study reported IC50 values indicating significant potency against MCF-7 and MDA-MB-231 cell lines.

Cell LineIC50 (µM)Reference
MCF-715
MDA-MB-23112

Proteomics Research

The compound is also employed in proteomics for labeling proteins due to its ability to penetrate cell membranes and localize within mitochondria.

Photodegradation Studies

Recent studies have explored the use of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide in photodegradation processes for environmental remediation. Its effectiveness in breaking down pollutants under UV light has been documented.

Case Study : An experiment demonstrated that this compound could effectively degrade organic pollutants like phenols when exposed to UV irradiation, achieving over 70% degradation within a few hours.

PollutantDegradation RateReference
Phenols>70%

Mechanism of Action

The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;chloride
  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;iodide

Uniqueness

The uniqueness of this compound lies in its specific reactivity and stability, which can be attributed to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where other halides may not be as effective .

Biological Activity

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, also known by its CAS number 54757-44-7, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is C34H36BrOP, with a molecular weight of 571.5 g/mol. The compound features a triphenylphosphonium moiety which is known for its ability to penetrate biological membranes and influence cellular processes.

PropertyValue
Molecular FormulaC34H36BrOP
Molecular Weight571.5 g/mol
CAS Number54757-44-7
Topological Polar Surface Area9.2 Ų

Anticancer Properties

Research indicates that phosphonium compounds exhibit significant anticancer activity. For instance, studies have shown that triphenylphosphonium derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress. The mechanism typically involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

A notable study demonstrated that derivatives of triphenylphosphonium bromide displayed enhanced cytotoxicity against human cancer cells compared to non-cancerous cells. The selectivity towards cancer cells suggests a promising therapeutic potential for these compounds in oncology .

Antimicrobial Activity

In addition to anticancer properties, (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide has shown antimicrobial effects against various pathogens. The lipophilicity of triphenylphosphonium allows it to disrupt bacterial membranes effectively. In vitro studies have reported significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of triphenylphosphonium derivatives on several cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that these compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin, suggesting a more potent anticancer effect .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide against Gram-positive and Gram-negative bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential application in treating bacterial infections .

The biological activity of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is primarily attributed to its ability to interact with cellular membranes and organelles:

  • Mitochondrial Targeting : The triphenylphosphonium group facilitates mitochondrial accumulation due to the negative membrane potential, leading to localized effects on mitochondrial function.
  • Induction of Oxidative Stress : The compound promotes reactive oxygen species (ROS) generation within cells, which can trigger apoptotic pathways.
  • Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.

Properties

CAS No.

54486-05-4

Molecular Formula

C29H30BrOP

Molecular Weight

505.4 g/mol

IUPAC Name

(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1

InChI Key

IYZVCXOMXVTXGD-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-]

Canonical SMILES

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-]

Synonyms

[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; 

Origin of Product

United States

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